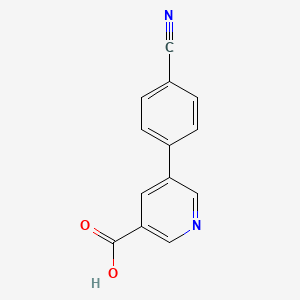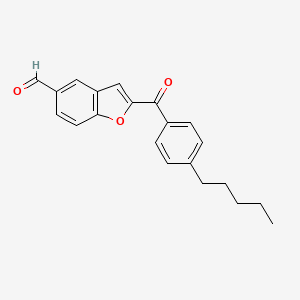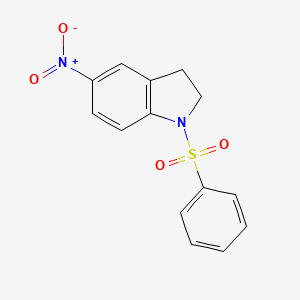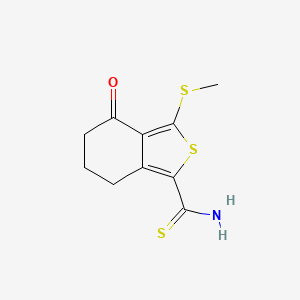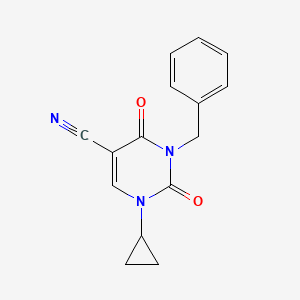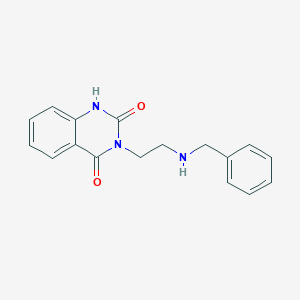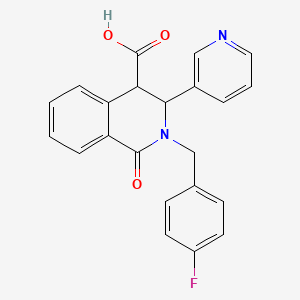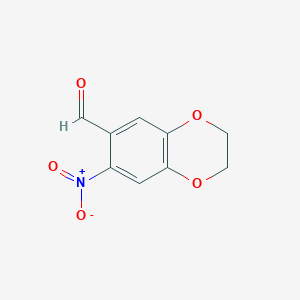
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Vue d'ensemble
Description
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Chemical Synthesis and Transformations
Nitro compounds serve as pivotal intermediates in the synthesis of complex organic molecules. For instance, nitrobenzyl bromides, which share structural motifs with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, have been activated through single-electron-transfer (SET) processes for radical reactions, enabling the coupling of electrophilic carbons in a polarity-inversion strategy. This approach, facilitated by N-heterocyclic carbene (NHC) catalysis, illustrates the versatility of nitro compounds in synthetic organic chemistry, potentially including the synthesis of tertiary alcohols from electrophilic precursors (Li et al., 2016).
Chemical Sensors
Nitroaromatic compounds, including structures similar to this compound, have been investigated for their potential as chemical sensors. For example, crown-containing arylimines derived from nitro-substituted benzo[b]furans have shown promise as fluorescent tautomeric chemosensors for detecting metal cations. These sensors leverage the nitro group's electron-withdrawing capacity to modulate fluorescence in response to metal ion binding, underscoring the utility of nitro compounds in designing sensitive and selective chemical sensors (Dubonosov et al., 2008).
Biomedical Applications
In the biomedical field, nitro compounds have been explored for their therapeutic potential. Specifically, nitrobenzoxadiazole derivatives have demonstrated significant proapoptotic activity by inhibiting glutathione S-transferase (GST), a key enzyme involved in cellular detoxification and drug resistance mechanisms in cancer cells. This inhibition mechanism suggests that similar nitro-containing compounds could be developed as anticancer agents, highlighting the potential medical significance of structurally related molecules (Turella et al., 2005).
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been shown to induce apoptosis and cell cycle arrest , suggesting potential cytotoxic effects.
Analyse Biochimique
Biochemical Properties
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the nitro group of the compound, which can participate in electron transfer processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable at room temperature, but its activity can decrease over time due to gradual degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, the compound can be metabolized by certain cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The localization of the compound can also influence its stability and activity within the cell .
Propriétés
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHARUBNCVHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373031 | |
| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-81-0 | |
| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


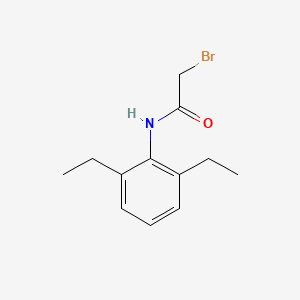
![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)
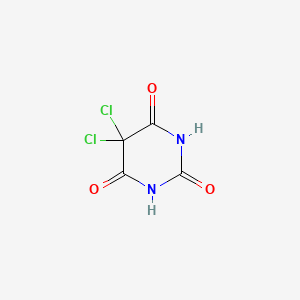

![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
